1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a hybrid molecule featuring a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a 4-(4-fluorophenyl)-substituted pyrazole. This structure combines the π-conjugated aromatic system of dihydroquinoline with the bioisosteric pyrazole ring, a motif frequently exploited in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities. The 4-fluorophenyl group enhances lipophilicity and may influence target binding through halogen interactions.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-18-9-7-15(8-10-18)17-12-22-23(13-17)14-20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12-13H,3,5,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOGPJTCDUVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin. They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Quinolines
, on the other hand, are aromatic compounds that are also part of many biologically active molecules. They have been found to possess various biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a novel hybrid molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
- Molecular Formula : C17H16FN3O
- Molecular Weight : 297.33 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a 3,4-dihydroquinoline derivative with a pyrazole derivative. Various methods have been reported in the literature, including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity .
Antimicrobial Activity
Several studies have demonstrated that derivatives of pyrazole and quinoline exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Anticancer Activity
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent efficacy . The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential is another significant aspect of this compound's biological activity. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Neuroprotective Properties
Recent studies suggest that derivatives containing the quinoline structure may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Dihydroquinoline vs. Imidazole/Pyrimidine Cores: The dihydroquinoline core in the target compound and AR54 provides planar aromaticity for DNA intercalation or enzyme inhibition, whereas imidazole-based analogs (e.g., ) prioritize hydrogen-bonding interactions with targets like microbial enzymes.
Substituent Effects :
- Fluorophenyl vs. Methoxy/Bromo Groups : The 4-fluorophenyl group in the target compound improves lipophilicity (logP ~3.2 estimated) compared to methoxy (logP ~2.5) or bromo (logP ~3.8) analogs, balancing membrane permeability and solubility.
- Trifluoromethyl (CF3) : The CF3 group in increases electron-withdrawing effects and resistance to oxidative metabolism, extending half-life compared to the target compound’s fluorophenyl.
Pharmacological and Physicochemical Data
- Melting Points: Target compound: Unreported, but analogs like 1-(4-fluorophenyl)-2-(4-(4-fluorophenyl)imidazol-1-yl)ethanone melt at 155–157°C. Bromophenyl analog (): Higher mp (>200°C) due to bromine’s molecular symmetry.
- NMR/IR Profiles: The target’s pyrazole C–H protons resonate at δ 7.5–8.3 ppm (cf. ), while the ethanone carbonyl appears at ~170 ppm in <sup>13</sup>C NMR. IR stretches for C=O (1710 cm<sup>-1</sup>) and C–F (1229 cm<sup>-1</sup>) align with fluorophenyl-containing analogs.
- Bioactivity: While direct data are lacking, the dihydroquinoline-pyrazole framework suggests kinase inhibition (e.g., JAK2/STAT3) as seen in related compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves coupling a dihydroquinoline derivative with a fluorophenyl-substituted pyrazole via a ketone linker. A common approach for analogous pyrazoline derivatives involves:
- Condensation reactions : Reacting a chalcone precursor (e.g., 3,4-dihydroquinoline ketone) with hydrazine derivatives under reflux in ethanol or acetic acid .
- Catalyst selection : Piperidine or acetic acid as catalysts to enhance cyclization efficiency .
- Purification : Recrystallization from ethanol or DMF to achieve >80% purity .
Optimization: Vary reaction time (6–12 hours), temperature (80–100°C), and stoichiometry of hydrazine derivatives to minimize side products like uncyclized intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1690 cm⁻¹ and pyrazole C=N stretches at 1603 cm⁻¹ .
- NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for fluorophenyl and dihydroquinoline groups) and methylene protons (δ 2.5–5.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 397.81 for analogous compounds) validate molecular weight .
Contradiction resolution: Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial testing : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
- Antifungal assays : Disk diffusion against C. albicans and A. niger .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate its molecular conformation and intermolecular interactions?
Q. How do substituents on the pyrazole and dihydroquinoline moieties influence biological activity?
- SAR studies :
- Fluorophenyl group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Dihydroquinoline core : Planar structure facilitates intercalation with DNA or enzyme active sites .
- Experimental validation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups and compare IC₅₀ values .
Q. What strategies address synthetic challenges such as regioselectivity in pyrazole formation?
- Regiocontrol : Use steric directing groups (e.g., bulky substituents on hydrazine) to favor 1,3-dipolar cycloaddition at specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
- Monitoring : TLC or HPLC-MS to track reaction progress and isolate regioisomers .
Q. How can computational modeling predict pharmacokinetic properties?
- ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (2.5–3.5), solubility (<–4.0 LogS), and permeability (Caco-2 > 50 nm/s) .
- Docking studies : AutoDock Vina to simulate binding to targets like DNA gyrase (for antimicrobial activity) or kinases (anticancer potential) .
Methodological Notes
- Contradictory data : If NMR signals conflict with literature, cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis .
- Crystallographic refinement : Apply riding hydrogen models and anisotropic displacement parameters for non-H atoms to improve R-factor accuracy (<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
